molecular formula C19H24N2O2S B2498415 3-(dimethylamino)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 2320663-67-8

3-(dimethylamino)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2498415
CAS No.: 2320663-67-8
M. Wt: 344.47
InChI Key: RNWGABDGDXRBHX-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a dimethylamino group and a thiophene-substituted tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the dimethylamino group and the thiophene-substituted tetrahydropyran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(dimethylamino)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(dimethylamino)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide include other benzamide derivatives with different substituents, such as:

  • 3-(dimethylamino)-N-(phenylmethyl)benzamide
  • 3-(dimethylamino)-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(dimethylamino)-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-21(2)17-5-3-4-15(12-17)18(22)20-14-19(7-9-23-10-8-19)16-6-11-24-13-16/h3-6,11-13H,7-10,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWGABDGDXRBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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